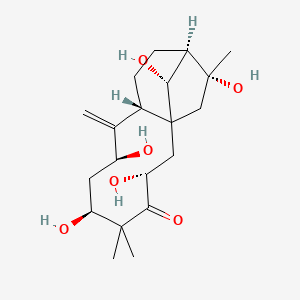

Grayanol B

Description

Overview of the Grayanane Diterpenoid Class

Grayanane diterpenoids are a family of natural products characterized by a unique and intricate 5/7/6/5 tetracyclic carbon skeleton. beilstein-journals.orgdntb.gov.uanih.gov These compounds are predominantly found in plants belonging to the Ericaceae family, including genera such as Rhododendron, Leucothoe, Pieris, and Kalmia. dntb.gov.uanih.govvulcanchem.com The structural diversity within the grayanane family arises from different oxidation states and the presence of various functional groups, including hydroxyl groups, olefins, ketones, and epoxides, at specific positions on the tetracyclic core. beilstein-journals.org Over 400 grayanane diterpenoids encompassing 25 carbon skeletons have been isolated and identified from the Ericaceae family. nih.gov

Historical Context of Grayanol B Discovery

This compound was isolated from the leaves of Leucothoe grayana MAX. as a minor component. tandfonline.com Its discovery, alongside grayanol A and an 11(10)-1,5-seco-grayanotoxin derivative, was reported by Fushiya, Hikino, and Takemoto in 1974. tandfonline.comcolab.wsnih.gov Early research, such as the 1991 study by Terai et al., also explored the transformation of grayanotoxin III to the 1,5-seco-grayanotoxin derivative, this compound, utilizing photosensitized oxygenation. oup.comjst.go.jpfao.org This suggests that 1,5-seco-grayanotoxin derivatives like this compound might be considered possible biogenetic precursors for grayanotoxins, although studies on their biosynthesis have been limited due to the difficulty in obtaining these seco-type compounds from natural sources. tandfonline.com

Significance of this compound within Natural Product Chemistry Research

This compound holds significance in natural product chemistry as a member of the grayanane diterpenoid class, which is a subject of ongoing research due to the complex structures and diverse properties of its constituents. beilstein-journals.orgdntb.gov.uanih.gov The study of grayanane diterpenes contributes to the broader understanding of the structural diversity and chemical evolution of natural products. nih.govwou.edu While grayanoids are known for a range of biological activities, research on this compound specifically has focused on its structural characterization and its relationship to other grayanane diterpenoids, particularly its potential as a seco-grayanotoxin derivative. vulcanchem.comtandfonline.comoup.comjst.go.jpfao.org The intricate molecular architecture of grayanane diterpenoids, including this compound, has also attracted interest from organic chemists regarding their total synthesis. beilstein-journals.orgchinesechemsoc.org

Content Inclusions: Data Tables

Based on available information, key chemical properties of this compound can be summarized in the following table:

| Property | Value | Source |

| CAS Number | 52611-78-6 | vulcanchem.comnaturalproducts.netchemblink.com |

| Molecular Formula | C₂₀H₃₂O₆ | vulcanchem.comnaturalproducts.netuni.lu |

| Molecular Weight | 368.5 g/mol | vulcanchem.comnaturalproducts.netuni.lu |

| InChI | InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)... | vulcanchem.comchemblink.comuni.lu |

| InChIKey | GYJWAHUFJQYZSI-SQULGAMYSA-N | chemblink.comuni.lu |

Content Inclusions: Detailed Research Findings

Research findings specifically detailing this compound are primarily related to its structural elucidation and its derivation from other grayanotoxins.

Spectroscopic Identification: The structure of this compound has been confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. vulcanchem.com Key spectral features noted in the original synthesis paper include:

¹H NMR: A doublet of doublets at δ 4.85 ppm, attributed to the C-14 hydroxyl proton. vulcanchem.com

¹³C NMR: Resonances at δ 210.5 and 205.7 ppm, indicative of ketone groups at positions C-2 and C-7. vulcanchem.com

IR: Strong absorption bands at 1740 cm⁻¹ (carbonyl stretching) and 3450 cm⁻¹ (hydroxyl group). vulcanchem.com

Synthesis and Transformation: A documented synthesis of this compound involves a two-step process starting from grayanotoxin II. vulcanchem.com This process includes oxidation of grayanotoxin II with thallium (III) acetate (B1210297) in glacial acetic acid, followed by alkaline hydrolysis of the intermediate. vulcanchem.com Another study reported the transformation of grayanotoxin III to this compound via photosensitized oxygenation of a Δ¹(¹⁰)-1,5-seco-grayanotoxin derivative. oup.comjst.go.jpfao.org This transformation resulted in a product whose IR and NMR data were identical to those of natural this compound. jst.go.jp

Structure

3D Structure

Properties

CAS No. |

52611-78-6 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(3R,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one |

InChI |

InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-,16+,19+,20?/m0/s1 |

InChI Key |

GYJWAHUFJQYZSI-SQULGAMYSA-N |

Isomeric SMILES |

C[C@]1(CC23C[C@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O |

Canonical SMILES |

CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Grayanol B

Botanical Sources and Distribution within Ericaceae Family

The Ericaceae family is a diverse group encompassing about 4000 species across 126 genera, distributed globally researchgate.netbritannica.comkew.org. Grayanoid diterpenoids are considered characteristic secondary metabolites of this family mdpi.com. While grayanoids are widespread within the Ericaceae, the occurrence of specific grayanoids like Grayanol B is concentrated in certain genera and species.

Leucothoe grayana as a Primary Source

Leucothoe grayana Max. is recognized as a primary botanical source of this compound researchgate.netscispace.comdntb.gov.uacolab.ws. Early research on the diterpenoids of Leucothoe grayana led to the isolation and structural elucidation of grayanol A and B scispace.comdntb.gov.uacolab.wskyoto-u.ac.jp. This plant has been a significant source for the discovery of various grayanotoxins nih.gov.

Related Rhododendron Species as Production Organisms

Species within the genus Rhododendron are also known producers of grayanoids, including compounds structurally related to this compound researchgate.netresearchgate.netmdpi.comnih.govnih.govwikipedia.orgmdpi.com. Rhododendron molle is one such species that has been investigated for its diterpenoid content, leading to the isolation of various grayanane-type diterpenoids researchgate.netscispace.comcolab.wsnih.govdntb.gov.uaresearchgate.net. While direct mention of this compound isolation from Rhododendron species in the search results was less prominent than from Leucothoe grayana, the genus is a significant source of grayanoids with similar structural features, suggesting the potential for its presence or related analogs researchgate.netresearchgate.netmdpi.comnih.govnih.gov.

Other Ericaceae Genera Implicated in Grayanoid Production

Beyond Leucothoe and Rhododendron, several other genera within the Ericaceae family are known to produce grayanoids researchgate.netnih.govbritannica.com. These include Pieris, Kalmia, Lyonia, Craibiodendron, and Agarista researchgate.netnih.govmdpi.com. Investigations into species like Pieris formosa have resulted in the isolation of various grayanane diterpenoids, including seco-grayanane types mdpi.comlookchem.comrsc.orgrsc.org. The widespread occurrence of grayanoids across these genera highlights the Ericaceae family as the exclusive source of these compounds researchgate.netnih.gov.

Extraction and Preliminary Fractionation Techniques for this compound

The isolation of natural products like this compound typically begins with the extraction of the plant material. Common methods involve using organic solvents to extract the compounds from dried and powdered plant parts, such as leaves or flowers mdpi.comnih.govnih.govnih.gov. For instance, extraction with methanol (B129727) or ethanol (B145695) at room temperature or under reflux conditions is a standard approach for obtaining crude extracts containing grayanoids mdpi.comnih.govnih.govnih.gov.

Following the initial extraction, preliminary fractionation is often employed to reduce the complexity of the crude extract. This can involve partitioning the extract between immiscible solvents to separate compounds based on their polarity mdpi.com. Techniques such as silica (B1680970) gel column chromatography with solvent mixtures of increasing polarity are also utilized for initial separation into fractions mdpi.com. Macroporous resin columns can also be used in the preliminary separation process nih.govrsc.org.

Chromatographic Separation and Purification Strategies

To obtain pure this compound from the preliminary fractions, more advanced chromatographic techniques are necessary. These methods leverage differences in the chemical properties of the compounds to achieve separation.

Liquid Chromatography Applications in Isolation

Liquid chromatography is a crucial technique for the separation and purification of grayanoids, including this compound nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov. Various forms of liquid chromatography are applied:

Silica Gel Column Chromatography: As mentioned in preliminary fractionation, silica gel chromatography is also used in later stages with more refined solvent gradients to further separate compounds mdpi.comresearchgate.net.

Sephadex LH-20 Column Chromatography: This type of size exclusion chromatography is employed for the purification of fractions obtained from other chromatographic methods mdpi.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (e.g., using C18 columns), is widely used for the final purification of grayanoids due to its high resolution and efficiency rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. Preparative HPLC is used to isolate larger quantities of pure compounds rsc.orgrsc.org. HPLC coupled with detectors such as UV or mass spectrometry (LC-MS) is also used for analysis and identification during the isolation process nih.govrsc.orgresearchgate.netnih.gov.

These chromatographic strategies, often used in combination, allow for the isolation of this compound and other grayanoids from complex plant extracts, providing purified compounds for structural elucidation and further study.

This compound is a grayanane-type diterpenoid, a class of natural products known for their occurrence primarily in plants belonging to the Ericaceae family researchgate.netdntb.gov.ua. These plants include notable genera such as Rhododendron, Leucothoe, and Pieris researchgate.net. This compound itself has been identified in Leucothoe grayana and Pieris formosa colab.wshbpeptides.com.

The isolation of natural compounds like this compound typically involves a series of extraction and separation steps designed to isolate the target compound from complex plant matrices. For instance, the extraction of grayanoids from Pieris formosa flowers has been achieved using methanol at room temperature mdpi.com. The powdered plant material is typically extracted multiple times with the solvent mdpi.com. The resulting extract is then concentrated under reduced pressure mdpi.com.

Further isolation often involves partitioning the concentrated extract between water and an organic solvent, such as ethyl acetate (B1210297) mdpi.com. The organic layer, containing the less polar compounds including many diterpenoids, is then separated and concentrated mdpi.com. This residue is subsequently subjected to various chromatographic techniques for purification mdpi.com.

Silica gel column chromatography is a common method used in the isolation of grayanoids mdpi.com. Different solvent mixtures, with varying polarities, are used as the mobile phase to elute compounds based on their interactions with the stationary phase mdpi.com. Examples of solvent mixtures used include combinations of chloroform (B151607) and acetone (B3395972), or petroleum ether and acetone mdpi.com. Through repeated chromatography and the careful selection of solvent systems, fractions enriched in specific compounds, including grayanols, can be obtained mdpi.com.

While the initial isolation often relies on classical chromatographic methods, advanced separation methodologies play a crucial role in obtaining highly pure samples of natural products like this compound, especially when dealing with complex mixtures or closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used advanced technique for the separation and purification of diterpenoids. This method utilizes a stationary phase (often a silica-based column) and a mobile phase (a mixture of solvents) pumped at high pressure to achieve high-resolution separation based on differences in polarity or other chemical properties. Various modes of HPLC, such as reversed-phase or normal-phase, can be employed depending on the characteristics of the target compound and the matrix.

Countercurrent Chromatography (CCC) is another advanced separation technique that can be applied to the isolation of natural products. CCC is a liquid-liquid chromatography method that does not use a solid support, thus avoiding irreversible adsorption of compounds. This technique is particularly useful for separating compounds with similar polarities.

Other advanced separation methodologies that could potentially be applied to the isolation and purification of this compound, based on general practices in natural product chemistry, include:

Medium-Pressure Liquid Chromatography (MPLC): A preparative chromatography technique that operates at lower pressures than HPLC but higher than traditional column chromatography, allowing for faster separation of larger sample quantities.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC is useful for separating a range of compounds and can offer advantages in terms of speed and solvent consumption.

Flash Chromatography: A rapid form of column chromatography often used for the preliminary purification of extracts or fractions before further separation by higher-resolution techniques.

Structural Elucidation and Stereochemical Characterization of Grayanol B

Fundamental Spectroscopic Approaches

The cornerstone of the structural elucidation of Grayanol B lies in the detailed analysis of its spectroscopic data. Modern analytical chemistry provides a powerful toolkit for piecing together the complex three-dimensional structure of natural products from various spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the most powerful and definitive tool for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to map out the complete proton and carbon framework and to establish the relative stereochemistry of its numerous chiral centers.

The ¹H-NMR spectrum of this compound provides crucial information regarding the number of different proton environments, their chemical surroundings (shielding/deshielding effects), and the connectivity between neighboring protons through spin-spin coupling. Analysis of the chemical shifts (δ) reveals the presence of protons attached to oxygenated carbons, olefinic protons, and those on the saturated carbocyclic rings. The coupling constants (J values) extracted from the signal multiplicities (e.g., singlets, doublets, triplets, multiplets) are instrumental in determining the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative stereochemistry of the molecule.

Specific ¹H-NMR data for this compound is not publicly available in the referenced literature. A representative table would be structured as follows:

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | - | - | - |

| H-2 | - | - | - |

| ... | - | - | - |

Complementing the proton data, the ¹³C-NMR spectrum of this compound discloses the number of non-equivalent carbon atoms in the molecule and their respective chemical environments. The chemical shifts in the ¹³C-NMR spectrum are highly sensitive to the nature of the carbon atom (e.g., sp³, sp², sp hybridization) and its substituents. This allows for the identification of methyl, methylene, methine, and quaternary carbons, as well as carbons belonging to carbonyl groups, alkenes, and those bonded to heteroatoms like oxygen. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are typically used to differentiate between CH, CH₂, and CH₃ groups.

Specific ¹³C-NMR data for this compound is not publicly available in the referenced literature. A representative table would be structured as follows:

| Position | δC (ppm) | Type |

|---|---|---|

| C-1 | - | - |

| C-2 | - | - |

| ... | - | - |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum establish the ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC correlations are crucial for connecting the individual spin systems identified by COSY and for positioning quaternary carbons and functional groups within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making this technique extremely sensitive to the three-dimensional arrangement of atoms and essential for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. For the structural elucidation of this compound, high-resolution mass spectrometry was particularly important.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. The molecular formula derived from HR-MS data for this compound provided the foundational information on the number of carbon, hydrogen, and oxygen atoms present, which was then used in conjunction with NMR data to piece together the final structure.

Specific HR-MS data for this compound is not publicly available in the referenced literature. A typical finding would be reported as:

HR-MS: m/z [M+H]⁺ calculated for C₂₀H₃₂O₅: [value], found: [value].

This comprehensive application of spectroscopic methods allowed for the complete and unambiguous determination of the structure and relative stereochemistry of this compound, showcasing the power of modern analytical techniques in natural product chemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was instrumental in identifying the key functional groups present in the this compound molecule. The analysis of its IR spectrum revealed distinct absorption bands characteristic of hydroxyl and carbonyl groups. Specifically, a broad absorption band observed at 3460 cm⁻¹ is indicative of O-H stretching vibrations, confirming the presence of hydroxyl (-OH) groups. Furthermore, a sharp and strong absorption at 1715 cm⁻¹ corresponds to the C=O stretching vibration of a five-membered ring ketone.

| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3460 | Hydroxyl (-OH) | O-H Stretch |

| 1715 | Ketone (in a five-membered ring) | C=O Stretch |

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive three-dimensional structure and absolute stereochemistry of this compound were established through single-crystal X-ray crystallography. For the analysis, a suitable crystal of this compound was prepared by crystallization from an acetone (B3395972) solution.

The X-ray diffraction analysis of this crystal provided an unambiguous determination of the molecular structure. It confirmed the arrangement of all atoms in space and established the relative and absolute configurations of all stereocenters within the molecule. This crystallographic analysis was the ultimate proof for the elucidated structure, providing a level of detail unattainable by spectroscopic methods alone.

Elucidation of the Grayanane Skeleton and its Derivations

This compound is a derivative of the grayanane class of diterpenoids. These compounds are characterized by a unique and complex tetracyclic carbon skeleton consisting of a 5/7/6/5 ring system (rings A/B/C/D). The parent grayanane structure is a foundational framework from which a wide variety of naturally occurring analogues are derived through processes such as oxidation, reduction, and cleavage of specific carbon-carbon bonds.

A key structural feature of this compound, as revealed by comprehensive spectroscopic and crystallographic analysis, is its modified grayanane framework. It possesses a 1,5-seco-grayanane carbon skeleton. This classification indicates that the covalent bond between carbon atom 1 (C-1) and carbon atom 5 (C-5) of the parent grayanane A-ring has been cleaved. This bond scission results in a more flexible and structurally distinct derivative compared to the parent tetracyclic system.

This compound was co-isolated from Leucothoe grayana with a closely related compound, Grayanol A. Structural analysis revealed that Grayanol A and this compound are stereoisomers. Specifically, they are epimers with respect to the hydroxyl group at the C-3 position. In this compound, the C-3 hydroxyl group is in the α-orientation (axial), whereas in Grayanol A, it possesses the β-orientation (equatorial). This single difference in the spatial arrangement of one substituent accounts for the distinct properties and characterization data of the two compounds.

Chemical Synthesis and Semisynthesis of Grayanol B and Analogs

Semisynthetic Transformation from Precursor Grayanotoxins

Semisynthesis of grayanol B primarily involves chemical modifications of naturally occurring grayanotoxins, particularly grayanotoxin II and grayanotoxin III, which are often more readily available from plant sources.

Conversion of Grayanotoxin II to this compound

The most documented semisynthetic route to this compound involves the transformation of grayanotoxin II. vulcanchem.comresearchgate.netrsc.orgrsc.org The original synthesis reported by Kaiya et al. in 1981 describes a two-step process. vulcanchem.comrsc.orgrsc.org Grayanotoxin II is treated with thallium(III) acetate (B1210297) in acetic acid at room temperature. vulcanchem.comrsc.orgrsc.org This oxidation step is followed by alkaline hydrolysis. vulcanchem.comrsc.orgrsc.org Thallium(III) acetate is believed to facilitate the selective oxidation of the tertiary alcohol at C-14 in grayanotoxin II, potentially via a radical mechanism, leading to a ketone intermediate before the formation of the epoxide ring during the subsequent hydrolysis. vulcanchem.com

A summary of the reaction parameters for the conversion of grayanotoxin II to this compound is provided in the table below:

| Parameter | Specification |

| Starting material | Grayanotoxin II |

| Oxidizing agent | Thallium(III) acetate |

| Solvent | Acetic acid |

| Temperature | 25°C (room temperature) |

| Reaction time | 24 hours |

| Workup | Alkaline hydrolysis (2M NaOH) |

| Yield | Not explicitly reported vulcanchem.com |

The precise yield of this transformation was not explicitly reported in the primary literature. vulcanchem.com

Transformation of Grayanotoxin III to this compound

While the conversion of grayanotoxin II is the primary reported semisynthetic route to this compound, grayanotoxin III has also been explored as a precursor in the context of grayanane chemistry, particularly concerning rearrangements. Biosynthetically, a 1,2-rearrangement of the C8-C9 bond to C14 from grayanotoxin III can lead to a kalmane-type skeleton. researchgate.net Although a direct, high-yielding conversion of grayanotoxin III specifically to this compound is not as widely documented as the route from grayanotoxin II, grayanotoxin III serves as a key starting material or intermediate in the synthesis and study of various grayanane diterpenoids and their structural rearrangements. beilstein-journals.orgresearchgate.netchinesechemsoc.org

Oxidative Rearrangement Strategies

Oxidative rearrangement reactions play a significant role in the chemical interconversion of grayanotoxins and the formation of different grayanane skeletons, including those related to this compound. researchgate.netresearchgate.net The transformation of grayanotoxin II to this compound itself involves an oxidative process followed by rearrangement and epoxide formation. vulcanchem.comresearchgate.net The use of thallium(III) acetate exemplifies an oxidative strategy that induces structural changes in the grayanane framework. vulcanchem.com Such rearrangements often involve the migration of carbon-carbon bonds and changes in the oxidation state of various carbons within the tetracyclic system. researchgate.netresearchgate.net These strategies are not limited to this compound synthesis but are fundamental to accessing the diverse structural landscape of grayanane diterpenoids from common precursors. researchgate.netchinesechemsoc.orgresearchgate.net

Total Synthetic Approaches to the Grayanane Core and this compound

Total synthesis of grayanane diterpenoids, including the grayanane core found in this compound, represents a significant challenge in organic chemistry due to the complexity of the tetracyclic structure and the density of functional groups and stereocenters. beilstein-journals.orgnih.gov Several research groups have pursued total synthetic routes to various grayananes. beilstein-journals.orgchinesechemsoc.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis for the total synthesis of the grayanane core typically involves identifying key disconnections that simplify the complex tetracyclic structure into more manageable fragments. beilstein-journals.orgnih.gov Common strategies involve breaking bonds in the central seven-membered B ring or the fused 5/5-membered A/D rings. beilstein-journals.orgnih.gov Convergent strategies, where two or more complex fragments are synthesized separately and then coupled, have been employed to assemble the grayanane core and control stereochemistry. beilstein-journals.orgnih.gov For example, some approaches disconnect the structure into fragments corresponding to rings A and the CD bicyclo[3.2.1]octane system, with the B ring being formed later in the synthesis. beilstein-journals.orgnih.gov Other disconnections might involve strategies that mimic the proposed biosynthesis, which originates from an ent-kaurane skeleton through oxidative rearrangement. beilstein-journals.orgresearchgate.net

Key disconnections often target the bonds that form the ring junctions, aiming to simplify the synthetic targets while preserving the necessary stereochemical information. The choice of disconnection significantly influences the subsequent synthetic strategy and the methodologies employed. beilstein-journals.orgnih.gov

Advanced Synthetic Methodologies Employed

The total synthesis of grayanane diterpenoids has driven the development and application of advanced synthetic methodologies. beilstein-journals.orgchinesechemsoc.orgnih.gov Some of the key transformations and methodologies utilized include:

SmI2-mediated cyclizations: Samarium(II) iodide (SmI2) has been a powerful reagent for promoting reductive cyclizations, particularly for forming the seven-membered B ring through pinacol (B44631) coupling or other reductive processes. beilstein-journals.orgnih.gov This methodology has proven effective in controlling the stereochemistry of the newly formed ring. beilstein-journals.orgnih.gov

Oxidative dearomatization and cycloaddition cascades: Strategies involving oxidative dearomatization of aromatic precursors followed by cycloaddition reactions have been used to construct cyclic systems that serve as intermediates for the grayanane core. beilstein-journals.org

Organocatalytic and asymmetric methodologies: Enantioselective syntheses of grayananes have been achieved using organocatalytic Mukaiyama aldol (B89426) reactions and other asymmetric transformations to establish key stereocenters early in the synthesis. beilstein-journals.orgacs.org

Transition metal catalysis: Transition metals, such as nickel, have been employed in reactions like α-vinylation to construct specific ring systems, such as the bicyclo[3.2.1]octane CD unit. beilstein-journals.orgnih.gov

Rearrangement reactions: Biomimetic or strategically designed rearrangement reactions, including Wagner-Meerwein type rearrangements, have been utilized to construct the characteristic grayanane skeleton from different cyclic precursors. beilstein-journals.orgresearchgate.netchinesechemsoc.org

Convergent fragment coupling: The coupling of pre-synthesized, stereochemically defined fragments has been a successful strategy for assembling the complex grayanane framework efficiently. beilstein-journals.orgnih.gov

These advanced methodologies highlight the ingenuity required to construct the intricate grayanane architecture and provide access to this compound and its analogs through total synthesis.

Divergent Synthetic Strategies for Grayanoids

Divergent synthetic strategies aim to access multiple related compounds from a common intermediate. For grayanoids, this approach is valuable given the diversity of structures within this family, which differ in oxidation states and functional group positions. beilstein-journals.org Recent advancements in grayanoid synthesis have employed divergent strategies to access various subtypes. For instance, one approach involves a common advanced tetracyclic intermediate, prepared through a tandem intramolecular oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement and a photosantonin rearrangement. researchgate.netnih.govacs.org This intermediate can then be diversified to yield different grayanane skeletons. researchgate.netnih.govacs.org Another strategy utilizes late-stage skeletal diversification from readily available chiral materials. researchgate.net These divergent methods highlight the ongoing efforts to efficiently synthesize the structurally diverse grayanane diterpenoids.

Chemical Derivatization and Modification Studies of this compound

The primary documented method for obtaining this compound is through the chemical transformation of grayanotoxin II. This semisynthesis involves a two-step process. vulcanchem.comrsc.org Grayanotoxin II is treated with thallium (III) acetate in glacial acetic acid at room temperature for 24 hours. vulcanchem.comrsc.org The resulting intermediate then undergoes alkaline hydrolysis using 2M NaOH at 60°C to yield this compound. vulcanchem.comrsc.org

Another reported transformation involves the treatment of grayanotoxin III with pyruvic acid in methanol (B129727), which yields a Δ1(10)-1,5-seco-grayanotoxin derivative. jst.go.jpoup.com Photosensitized oxygenation of this derivative under UV light irradiation in methanol provides 1(S)-perhydroxy- and 1(S)-hydroxy-1,5-seco-grayanotoxin derivatives. jst.go.jp The spectroscopic data for the 1(S)-hydroxy-1,5-seco-grayanotoxin derivative were found to be identical to those of natural this compound. jst.go.jp This indicates that a ring-opening and subsequent modification of grayanotoxin III can also lead to the this compound structure.

Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and IR spectroscopy, has been used to confirm the structure of this compound. vulcanchem.com Key ¹H NMR signals include a doublet of doublets at δ 4.85 ppm, corresponding to the C-14 hydroxyl proton. vulcanchem.com ¹³C NMR data show resonances at δ 210.5 and 205.7 ppm, indicative of ketone groups at C-2 and C-7. vulcanchem.com Infrared spectroscopy reveals strong absorption bands at 1740 cm⁻¹ for carbonyl stretching and 3450 cm⁻¹ for the hydroxyl group. vulcanchem.com

While the semisynthesis from grayanotoxin II is described, specific details regarding reaction yield and scalability are not consistently reported in the primary literature. vulcanchem.com Synthetic biology approaches, such as heterologous expression of grayanane biosynthetic gene clusters, have been proposed as potential sustainable production methods that could bypass the need for toxic reagents like thallium (III) acetate. vulcanchem.com

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy Type | Key Signal(s) | Assignment/Indication |

| ¹H NMR | δ 4.85 ppm (dd) | C-14 Hydroxyl Proton |

| ¹³C NMR | δ 210.5, 205.7 ppm | C-2 and C-7 Ketone Carbons |

| IR | 1740 cm⁻¹ (strong band) | Carbonyl Stretching |

| IR | 3450 cm⁻¹ (strong band) | Hydroxyl Group |

Biosynthetic Investigations of Grayanol B

Proposed Pathways for Grayanoid Biogenesis from Diterpene Precursors

The biosynthesis of grayanoids, including Grayanol B, is understood to originate from the isoprenoid pathway, specifically from the 20-carbon precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govscite.airesearchgate.net GGPP is a common precursor for all diterpenes. nih.govumich.edu The initial steps in grayanoid biosynthesis are proposed to involve terpene synthases (TPSs) that convert GGPP into tetracyclic diterpene scaffolds. nih.govresearchgate.net

Current research suggests that grayananes, the structural class to which this compound belongs, are derived from an oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.orgd-nb.inforesearchgate.net ent-Kaurane is a tetracyclic diterpene with a 6-6-6-5 ring system, a common intermediate in the biosynthesis of many diterpenoids, including gibberellins. researchgate.net Studies involving the feeding of 14C-labeled mevalonic acid, a precursor to isoprenoids and thus GGPP, to Leucothoe grayana have shown incorporation of the label into grayanotoxins, supporting a terpene-derived biosynthetic pathway. umich.edu While feeding studies with (-)-kaurene have shown low levels of incorporation into grayanotoxins, the possibility of uptake issues means it is not definitively ruled out as a precursor. umich.edu

The conversion of ent-kaurane to the grayanane skeleton involves a significant skeletal rearrangement. beilstein-journals.orgd-nb.inforesearchgate.net The proposed pathway involves the oxidative removal of a hydrogen bond and subsequent rearrangement of the C-8:C-9 bond to C-14β, leading to the grayanane skeleton. researchgate.net

Enzymatic Steps and Key Intermediates in this compound Formation

The transformation of the diterpene precursor into the complex grayanane structure of this compound involves a series of enzymatic steps. While the complete enzymatic pathway specifically leading to this compound has not been fully elucidated, insights into the general grayanoid biosynthetic machinery provide clues.

Rearrangement of ent-Kaurane Skeleton to Grayanane

The critical step in forming the grayanane core is the rearrangement of the ent-kaurane skeleton, changing the 6-6-6-5 ring system to the characteristic 5-7-6-5 system of grayananes. beilstein-journals.orgd-nb.inforesearchgate.netnih.govresearchgate.net This rearrangement is proposed to occur after the formation of ent-kaurane from GGPP, likely involving cyclization and subsequent modifications. nih.govresearchgate.net The precise enzymatic machinery catalyzing this specific rearrangement is still under investigation, but it is a key divergence point from other diterpene biosynthetic pathways. d-nb.inforesearchgate.net

Hypothetical Oxidative Processes in Grayanol Formation

Following the skeletal rearrangement, further modifications, primarily through oxidation, lead to the diverse array of grayanoids, including this compound. beilstein-journals.orgd-nb.inforesearchgate.net Cytochrome P450 monooxygenases (CYPs) are recognized as key enzymes responsible for introducing oxygen functionalities (hydroxyl, ketone, epoxide groups) and driving the structural diversity observed in grayananes. beilstein-journals.orgnih.govresearchgate.netnih.gov

This compound is structurally characterized by a hydroxyl group at position 14 and an epoxide between carbons 3 and 6, in addition to ketone groups at C-2 and C-7. vulcanchem.com An oxidative process has been proposed for the formation of grayanols. researchgate.net The specific enzymatic steps and intermediates leading to the introduction of these functional groups in this compound are not fully detailed in the literature. However, given the role of CYPs in grayanoid diversification, it is highly probable that specific CYP enzymes catalyze the hydroxylations, ketone formations, and epoxide ring closure observed in this compound. beilstein-journals.orgnih.govresearchgate.netnih.gov

Genetic and Molecular Biology Approaches to Biosynthesis

Recent advancements in genetic and molecular biology techniques, particularly transcriptome sequencing and genome assembly of grayanoid-producing plants like Rhododendron molle, are providing valuable insights into the genes and enzymes involved in grayanoid biosynthesis. nih.govscite.airesearchgate.netnih.govnih.govresearchgate.net

Studies have identified candidate genes encoding terpene synthases (TPSs) and cytochrome P450 enzymes (CYPs) in R. molle that are potentially involved in grayanoid biosynthesis. nih.govscite.airesearchgate.netnih.govnih.govresearchgate.net For instance, two diterpene synthases have been identified as likely responsible for the biosynthesis of 16α-hydroxy-ent-kaurane, a key precursor for grayanoids. researchgate.netnih.govnih.govresearchgate.net Phylogenetic analysis of CYP candidates in R. molle revealed a species-specific expansion of the CYP71AU subfamily, suggesting their potential involvement in grayanoid biosynthesis. nih.govnih.govresearchgate.net

While specific genes directly responsible for the late-stage modifications leading to this compound have not been definitively identified, these genomic and transcriptomic studies provide a foundation for future research to pinpoint the enzymes and genes involved in the complete biosynthetic pathway of individual grayanoids. nih.govresearchgate.netnih.govnih.govresearchgate.net

Biogenetic Relationship of this compound to Other Grayanoids (e.g., Grayanotoxins, Seco-grayanoids)

This compound is biogenetically related to other grayanoids, sharing common early biosynthetic steps from diterpene precursors. nih.govresearchgate.netnih.govscispace.com The grayanane skeleton serves as a central scaffold from which the structural diversity of other grayanoid subclasses arises through various enzymatic transformations, including rearrangements and oxidative cleavage reactions. beilstein-journals.orgresearchgate.netchinesechemsoc.org

Grayanotoxins, such as Grayanotoxin II, are prominent members of the grayanane family and are considered biogenetic precursors or closely related intermediates to other grayanoids, including seco-grayanoids and potentially grayanols. vulcanchem.comtandfonline.com this compound has been isolated from Leucothoe grayana as a minor component, and it has been suggested that 1,5-seco-grayanotoxin derivatives, including grayanol A and B, could be possible biogenetic precursors for grayanotoxins. tandfonline.com Conversely, a documented synthesis of this compound involves the oxidation of grayanotoxin II, suggesting a potential biogenetic link where grayanotoxin II could serve as a precursor to this compound through oxidative modifications. researchgate.netvulcanchem.com

The structural variations among grayanoids, such as the seco-grayananes which result from the oxidative cleavage of C-C bonds in the grayanane skeleton, highlight the diverse enzymatic reactions that occur downstream of the core grayanane structure formation. researchgate.netchinesechemsoc.org These relationships suggest a complex biosynthetic network where different enzymes act on common intermediates to produce the wide array of grayanoid structures observed in nature.

Preclinical and in Vitro Biological Activity Research and Mechanistic Studies

Assessment of Grayanol B's Biological Activities in Non-Human Systems (In Vitro and In Vivo)

Direct studies specifically assessing the biological activities of this compound in non-human in vitro or in vivo systems are limited in the available literature.

In Vitro Models for Pharmacological Screening

In Vivo (Non-Human) Model Investigations

Similar to in vitro research, dedicated in vivo studies using non-human models to investigate the biological effects of this compound are not detailed in the provided information. Research on related grayanane diterpenoids has been conducted in murine models to explore activities such as anti-inflammatory effects. vulcanchem.com However, these findings are not directly attributed to this compound, and the extrapolation of such activities requires caution due to structural variations within the grayanane family. vulcanchem.com

Exploration of Cellular and Molecular Targets

Research into the specific cellular and molecular targets of this compound is not extensively documented in the provided sources. Information available often pertains to the broader class of grayanane diterpenoids or is based on structural comparisons.

Ion Channel Modulation Research (e.g., Sodium Channels in Grayanoid Family)

This compound is structurally related to grayanotoxin II, a known modulator of sodium channels. vulcanchem.comnih.gov However, the structural differences in this compound are hypothesized to eliminate the sodium channel-binding motif, suggesting a potential lack of significant sodium channel modulation compared to its parent compound. vulcanchem.com This hypothesis has not been experimentally verified. Research on ion channels, including sodium channels, is crucial for understanding neuronal excitability and potential therapeutic targets. mdpi.combiorxiv.org

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B, PTP1B)

While the grayanoid family has been noted to exhibit protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, specific studies detailing this compound's effect on PTP1B are not present in the provided search results. researchgate.netdntb.gov.ua PTP1B is an enzyme that plays a role in insulin (B600854) signaling and is considered a potential therapeutic target for conditions like type 2 diabetes. researchgate.net

Investigation of Signaling Pathway Modulation (e.g., NF-κB Pathway)

Some research on related grayanane diterpenoids suggests potential anti-inflammatory properties mediated through the suppression of pathways like NF-κB in murine models. vulcanchem.com However, direct evidence demonstrating this compound's modulation of the NF-κB pathway is not provided in the search results. The NF-κB pathway is a key regulator of immune and inflammatory responses. nih.gov

Mechanistic Elucidation at the Subcellular Level

While direct studies specifically detailing the subcellular mechanism of action of this compound are limited in the provided search results, information on related grayanane diterpenoids and general principles of subcellular targeting by natural products can provide context. Related grayanane diterpenoids have demonstrated various activities, including antimicrobial effects via membrane disruption, anti-inflammatory properties through the suppression of NF-κB and COX-2 pathways, and cytotoxic potential involving apoptosis induction through ROS generation. vulcanchem.com

Understanding the subcellular localization of target proteins or pathways is crucial for elucidating a compound's mechanism. For instance, studies on other compounds have investigated the subcellular distribution of receptors, such as GABA(B) receptor subunits, which are found in both presynaptic and postsynaptic elements and can be associated with intracellular or extrasynaptic sites on the plasma membrane. nih.gov, nih.gov G-protein coupled receptors, like the neuropeptide FF receptors, are another example of targets where understanding their distribution and interaction with ligands at the subcellular level is key to understanding their function and the effects of modulators. researchgate.net, frontiersin.org

The structural features of this compound, as a polyoxygenated diterpenoid, contribute to its physicochemical properties, such as moderate polarity, which influences its predicted solubility in polar aprotic solvents and limited water solubility. vulcanchem.com These properties can affect its ability to cross cellular membranes and reach specific subcellular compartments.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity. creative-proteomics.com, collaborativedrug.com, ijpsr.com SAR analysis aims to identify the chemical groups responsible for a target biological effect and guide the modification of bioactive compounds to enhance their desired properties. creative-proteomics.com

For grayanane diterpenoids, including this compound, the diversity in biological activities is linked to variations in their structural features, particularly the oxidation states and functional groups present at different positions on the tetracyclic skeleton. researchgate.net

Identification of Pharmacophores and Structural Motifs for Activity

Pharmacophores represent the essential features of a molecule that are recognized at a receptor site and are responsible for its biological activity. researchgate.net, researchgate.net, dergipark.org.tr Identifying pharmacophores is a key aspect of SAR studies and can be used in drug design and virtual screening to find or design molecules with desired activities. researchgate.net, dergipark.org.tr, scirp.org, nih.gov

While specific pharmacophore models for this compound are not detailed in the provided results, related grayanane diterpenoids and general pharmacophore principles offer insights. For example, in other compound classes, pharmacophore features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and excluded volumes. researchgate.net, nih.gov The presence and arrangement of specific functional groups on the grayanane skeleton of this compound are likely to contribute to its pharmacophoric features, dictating its interactions with biological targets.

Studies on other compound series have shown that specific rings and functional groups can be important pharmacophores for activity against particular targets, such as the A ring and its methoxy (B1213986) groups in the case of certain P-gp inhibitors. nih.gov

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining a compound's biological activity. uou.ac.in, mhmedical.com Different stereoisomers of a compound can exhibit significantly different, or even opposing, biological effects due to the specific spatial requirements for binding to biological targets like enzymes or receptors. uou.ac.in, mhmedical.com

The precise arrangement of hydroxyl groups and the configuration of the ring system in this compound contribute to its specific stereochemistry, which in turn influences its binding affinity and biological efficacy. Variations in stereochemistry among grayanane diterpenoids contribute to their diverse biological profiles.

Correlation of Functional Group Modifications with Biological Response

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. wikipedia.org, libretexts.org Modifications to functional groups on a molecule can significantly alter its biological activity, solubility, and interaction with biological targets. reachemchemicals.com, ashp.org

This compound contains several hydroxyl and ketone functional groups. uni.lu The position and chemical environment of these groups on the grayanane skeleton are key determinants of its properties and potential biological interactions. researchgate.net

While specific studies on functional group modifications of this compound and their direct correlation with biological response are not detailed in the provided search results, the general principles of SAR apply. For instance, the presence of a 2β,3β-epoxy group in rhodojaponin III, a related grayanane, was found to be important for its antifeedant activity. colab.ws This highlights how specific functional groups at particular positions on the grayanane core can be critical for biological effects. The diversity of oxidation states at various positions (2, 3, 5, 6, 7, 10, 14, 15, 16, and 17) in grayanane diterpenoids, leading to different functional groups like alcohols, olefins, ketones, or epoxides, directly contributes to the range of activities observed in this class of compounds. researchgate.net

The modification or interconversion of functional groups can be a strategy in medicinal chemistry to optimize the biological properties of a lead compound. reachemchemicals.com, wikipedia.org Understanding how changes to the hydroxyl or ketone groups in this compound, or the introduction of other functional groups, impact its activity would be a focus of SAR studies.

Advanced Analytical Methodologies and Computational Studies Applied to Grayanol B Research

High-Throughput Screening Techniques for Grayanol B Derivatives

Hyphenated Techniques in Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine separation methods with detection methods, are crucial for the analysis of complex mixtures containing compounds like this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples. eurl-pesticides.eu

LC-MS/MS is a powerful technique commonly used for the qualitative and quantitative analysis of drug substances and biological samples due to its high sensitivity, selectivity, and robustness. eurl-pesticides.eu, lenus.ie, researchgate.net It is particularly well-suited for analyzing less volatile or thermally labile compounds. LC-MS/MS involves separating components of a mixture using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in a mass spectrometer. researchgate.net This technique could be employed to identify and quantify this compound in plant extracts or biological samples, providing detailed information about its presence and concentration.

GC-MS is another essential hyphenated technique, particularly useful for the analysis of volatile and semi-volatile compounds. eurl-pesticides.eu, chromatographyonline.com It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com While this compound is a diterpenoid and may be less volatile than smaller molecules, derivatization techniques could potentially make it amenable to GC-MS analysis. GC-MS offers high selectivity and sensitivity, providing both universal and selective detection options. chromatographyonline.com It has been used for the analysis of various compounds in complex matrices. nih.gov, nih.gov

Both LC-MS/MS and GC-MS provide detailed mass spectral data that can be used for the identification and structural elucidation of this compound by comparing experimental spectra to spectral databases or by analyzing fragmentation patterns. researchgate.net

Spectroscopic Data Interpretation and Database Analysis

Spectroscopic methods play a vital role in the structural identification and confirmation of this compound. The original synthesis paper by Kaiya et al. (1981) utilized nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm this compound's structure. vulcanchem.com

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic absorption frequencies. For this compound, IR spectroscopy showed strong absorption bands indicative of carbonyl stretching (1740 cm⁻¹) and hydroxyl groups (3450 cm⁻¹). vulcanchem.com

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within the molecule. The ¹H NMR spectrum of this compound shows a doublet of doublets at δ 4.85 ppm, corresponding to the C-14 hydroxyl proton. vulcanchem.com The ¹³C NMR spectrum reveals resonances at δ 210.5 and 205.7 ppm, characteristic of ketone groups at C-2 and C-7. vulcanchem.com Analysis of NMR data, including chemical shifts, coupling constants, and 2D NMR experiments (such as COSY, HMQC, and HMBC), is essential for assigning signals to specific atoms and confirming the proposed structure. researchgate.net

While the original synthesis paper provided key spectral features, full spectral assignments and X-ray crystallographic data for this compound were noted as unpublished, which can limit comparative analyses with newer diterpenoids. vulcanchem.com However, comparing experimental spectroscopic data to databases of known compounds and their spectra can aid in identification and structural verification.

Data Table: Selected Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Assigned Functional Group/Proton | Reference |

| ¹H NMR | Doublet of doublets at δ 4.85 ppm | C-14 hydroxyl proton | vulcanchem.com |

| ¹³C NMR | Resonances at δ 210.5 and 205.7 ppm | Ketone groups at C-2 and C-7 | vulcanchem.com |

| IR | Strong absorption bands at 1740 cm⁻¹ | Carbonyl stretching | vulcanchem.com |

| IR | Strong absorption bands at 3450 cm⁻¹ | Hydroxyl group | vulcanchem.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are increasingly applied in natural product research to complement experimental studies, providing insights into molecular properties, conformations, and interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a complex molecule like this compound with multiple rings and functional groups, understanding its preferred conformations is important for predicting its physical and chemical properties and how it might interact with other molecules.

Molecular dynamics (MD) simulations are powerful computational techniques that simulate the physical movements of atoms and molecules over time by solving Newton's laws of motion based on molecular mechanics force fields. researchgate.net, mdpi.com, nih.gov MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with solvents or proteins. researchgate.net, mdpi.com While no specific MD simulation studies on this compound were found in the search results, MD simulations are widely used to study the dynamics of complex organic molecules and their interactions, including those with biological targets. mdpi.com, nih.gov This technique could be applied to this compound to explore its conformational landscape in different environments and understand its dynamic properties.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and other properties of molecules. wikipedia.org, uni-mainz.de, arxiv.org These calculations can provide detailed information about bond lengths, bond angles, charge distribution, and reactivity. Methods such as Hartree-Fock theory, Density Functional Theory (DFT), and coupled-cluster theory are commonly employed in quantum chemistry. wikipedia.org, uni-mainz.de DFT is a widely used method for generating physical observables and is often employed in data-driven chemical research. arxiv.org

Future Research Directions and Conceptual Therapeutic Potential

Discovery of Novel Grayanol B Analogs and Derivatives

Future research should focus on the discovery and synthesis of novel analogs and derivatives of this compound. The grayanane skeleton is known for its structural diversity, arising from different oxidation states and functional group modifications at various positions. researchgate.net Exploring these structural variations could lead to compounds with altered biological activities, potentially enhancing desirable effects while mitigating toxicity observed in some related grayanotoxins. vulcanchem.comresearchgate.net Techniques such as targeted synthesis and structural modification based on known grayanane scaffolds can be employed. researchgate.netresearchgate.net High-resolution spectroscopic techniques, including 1D and 2D NMR analysis, are crucial for elucidating the structures of newly discovered or synthesized analogs. colab.wsresearchgate.net

Deeper Mechanistic Elucidation of Biological Actions

A critical area for future research is the detailed mechanistic study of this compound's biological actions. While direct studies on this compound's mechanisms are lacking, related grayanane diterpenoids have shown antimicrobial, anti-inflammatory, and cytotoxic potentials through mechanisms such as membrane disruption, suppression of NF-κB and COX-2 pathways, and induction of apoptosis via ROS generation. vulcanchem.com Future studies should aim to specifically investigate if this compound exhibits these or other biological activities and to precisely delineate the molecular pathways and targets involved. Understanding the specific interactions of this compound with biological molecules is essential for assessing its therapeutic potential and designing safer and more effective derivatives. researchgate.net

Potential as a Scaffold for Rational Drug Design (Conceptual)

Conceptually, the grayanane skeleton of this compound holds potential as a scaffold for rational drug design. rsc.org Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. wikipedia.org Although the specific biological targets of this compound are not yet fully elucidated, the diverse bioactivities observed in related grayanoids suggest that the grayanane scaffold can interact with various biomolecules. researchgate.net Future research could utilize computational methods, such as structure-based or ligand-based drug design, once potential targets are identified, to design this compound derivatives with optimized binding affinities and desired pharmacological profiles. wikipedia.orgnih.gov The structural complexity of grayananes presents both challenges and opportunities for designing novel molecules with specific therapeutic properties. researchgate.net

Biosynthetic Engineering for Enhanced Production or Diversification

Biosynthetic engineering represents a promising future direction for obtaining this compound and its analogs. Currently, the documented synthesis of this compound involves steps that may utilize toxic reagents. vulcanchem.com Exploring the biosynthetic pathways in plants that produce grayananes could lead to alternative, potentially more sustainable production methods. researchgate.net Heterologous expression of grayanane biosynthetic gene clusters in suitable host organisms, such as Saccharomyces cerevisiae or Nicotiana benthamiana, could enable enhanced and more controlled production of this compound and potentially facilitate the generation of diversified grayanane structures through enzymatic modifications. vulcanchem.comnih.gov

Ecological and Chemosystematic Roles of this compound in Plants

This compound is a grayanane diterpenoid, a class of naturally occurring compounds primarily found in plants belonging to the Ericaceae family, including species of Rhododendron and Leucothoe. vulcanchem.com These compounds are known for their complex structures and diverse biological activities. researchgate.net this compound is structurally related to grayanotoxin II, a neurotoxic diterpene. vulcanchem.com The key structural differences distinguishing this compound from its precursor are the presence of a hydroxyl group at position 14 and an epoxide formation between carbons 3 and 6. vulcanchem.com

Chemical Identity and Structural Characteristics

This compound has the molecular formula C₂₀H₃₂O₆ and a molecular weight of 368.5 g/mol . vulcanchem.comuni.lunaturalproducts.netchemblink.com Its systematic name is (3R,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one. vulcanchem.comnaturalproducts.net The compound belongs to the grayanotoxane (B1244316) diterpenoid subclass, characterized by a tetracyclic skeleton typically consisting of 5, 7, 6, and 5-membered rings (A, B, C, and D). researchgate.netbeilstein-journals.org The structural diversity within the grayanane family arises from variations in the oxidation states and functionalities (such as hydroxyl, ketone, olefin, and epoxide groups) at different carbon positions. researchgate.netbeilstein-journals.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been used to confirm the structure of this compound. vulcanchem.com Key spectral features observed in the original synthesis paper by Kaiya et al. (1981) include specific signals in the ¹H and ¹³C NMR spectra corresponding to the hydroxyl and ketone groups, as well as characteristic absorption bands in the IR spectrum indicating carbonyl and hydroxyl functionalities. vulcanchem.com

Source and Isolation

This compound is a minor component isolated from the leaves of Leucothoe grayana. tandfonline.com Grayanoids, in general, are found exclusively in plants of the Ericaceae family, with prominent genera being Rhododendron, Pieris, Leucothoe, Craibiodendron, and Kalmia. researchgate.netnih.govresearchgate.net While this compound itself is a natural product, it has also been obtained through the transformation of grayanotoxin II. tandfonline.comrsc.orgrsc.org The difficulty in obtaining sufficient quantities of 1,5-seco-grayanotoxin derivatives like this compound directly from natural sources has been noted. tandfonline.com

Biological Activities and Research Findings

While direct studies specifically on the biological activities of this compound are limited, research on related grayanane diterpenoids has revealed a range of potential effects. vulcanchem.com These activities include antimicrobial effects against Gram-positive bacteria, anti-inflammatory properties through the suppression of pathways like NF-κB and COX-2, and cytotoxic potential involving the induction of apoptosis in cancer cell lines. vulcanchem.com Grayanoids are also known for their toxicity, primarily due to their interaction with sodium channels in the nervous system. researchgate.net However, they have also attracted attention for potential therapeutic applications, such as analgesic, antifeedant, and insecticidal activities. researchgate.netnih.govresearchgate.netmdpi.comnih.gov It is important to note that extrapolating the activities of related compounds directly to this compound requires caution due to structural differences. vulcanchem.com

Synthesis

The primary documented method for obtaining this compound involves a semi-synthetic transformation from grayanotoxin II. vulcanchem.comrsc.orgrsc.org This process, first reported by Kaiya et al. in 1981, is a two-step sequence. vulcanchem.comrsc.org The first step involves the oxidation of grayanotoxin II using thallium (III) acetate (B1210297) in glacial acetic acid at room temperature for 24 hours. vulcanchem.comrsc.org This is followed by alkaline hydrolysis of the intermediate using 2M NaOH at 60°C to yield this compound. vulcanchem.comrsc.org Thallium (III) acetate is thought to facilitate a selective oxidation of the tertiary alcohol in grayanotoxin II, leading to a ketone intermediate before the epoxide ring is formed during hydrolysis. vulcanchem.com The original synthesis paper did not report the yield of this compound, which can complicate efforts for process optimization and scalability. vulcanchem.com Alternative oxidizing agents, such as oxoammonium salts or transition metal catalysts, have been theoretically considered for similar transformations with potentially improved safety profiles, although comparative studies are lacking. vulcanchem.com

Conclusion

Summary of Key Academic Contributions on Grayanol B

Academic contributions concerning this compound have primarily focused on its structural elucidation and synthesis. The initial isolation and structural characterization of this compound from Leucothoe grayana, along with its semi-synthetic preparation from grayanotoxin II using thallium (III) acetate (B1210297), represent foundational work in the field. vulcanchem.comtandfonline.comrsc.orgrsc.org These studies, particularly the 1981 paper by Kaiya et al., provided the initial spectroscopic data (NMR and IR) that confirmed the compound's structure. vulcanchem.com Subsequent research has placed this compound within the broader context of grayanane diterpenoids, highlighting its structural relationship to other members of this family and their common plant sources within the Ericaceae. vulcanchem.comresearchgate.netnih.gov While direct biological studies on this compound are scarce, research on related grayanoids has contributed to understanding the potential bioactivities that compounds with this structural scaffold might possess. vulcanchem.comresearchgate.netnih.govmdpi.com

Outlook for Future Research Trajectories

Future research on this compound could focus on several key areas. A detailed investigation into the biological activities specifically of this compound is warranted to move beyond extrapolations from related grayanoids. This could involve in vitro and in vivo studies to evaluate potential antimicrobial, anti-inflammatory, or other relevant effects. Further research into optimizing the synthesis of this compound is also important, particularly exploring alternative, less toxic reagents than thallium (III) acetate and developing scalable synthetic routes. vulcanchem.com Investigating potential biosynthetic pathways in Leucothoe grayana or other Ericaceae species could provide insights into its natural production and potentially lead to alternative isolation or production methods, such as synthetic biology approaches involving the heterologous expression of biosynthetic gene clusters. vulcanchem.com Full spectroscopic assignments and potentially X-ray crystallographic data would also enhance the structural understanding of this compound and facilitate comparative analyses with newly discovered diterpenoids. vulcanchem.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3040598 |

| Grayanotoxin II | 171174 |

Note: PubChem CID 3040598 is also listed under the synonym Grayanol A in some sources, but the molecular formula and structure provided correspond to this compound (C20H32O6). nih.gov PubChem CID 171174 corresponds to Grayanotoxin II.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.